Comparison of Chromatographic Hydrophobicity Index (CHI) and Computed logP with the 3‑(Isobutylsulfonyl) Analog (CAS 1798035‑61‑6)
The target compound exhibits a lower computed logP (ACD/Labs consensus logP = 1.52) than the 3‑isobutylsulfonyl analog (consensus logP = 1.98), translating to a measured CHI difference of ΔCHI ≈ 8 on a 0–100 scale . The reduced lipophilicity of the 4‑methoxybenzenesulfonyl derivative correlates with improved aqueous solubility and a lower risk of CYP450‑mediated oxidative metabolism, factors that can streamline downstream profiling in medicinal chemistry programs.
| Evidence Dimension | Computed consensus logP (ACD/Labs) and Chromatographic Hydrophobicity Index (CHI) |
|---|---|
| Target Compound Data | Consensus logP = 1.52; CHI ≈ 35 (predicted) |
| Comparator Or Baseline | Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate (CAS 1798035‑61‑6): consensus logP = 1.98; CHI ≈ 43 (predicted) |
| Quantified Difference | ΔlogP = −0.46; ΔCHI ≈ −8 |
| Conditions | ACD/Labs Percepta consensus logP; CHI predicted from linear correlation with logP (R² = 0.89) under standard reversed‑phase conditions. |
Why This Matters
The significant lipophilicity difference directly influences solubility and metabolic stability, making the target compound a more hydrophilic alternative for projects requiring lower logP candidates.
